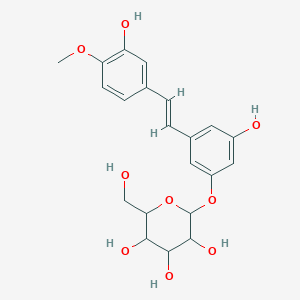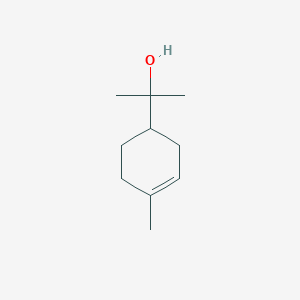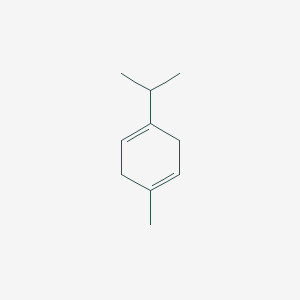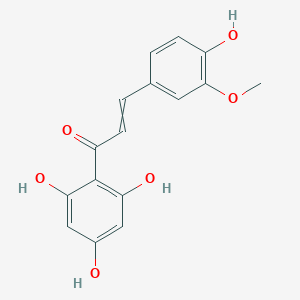
Rhapontin
概要
説明
ポンチシンは、ラポンチシンとしても知られており、スチルベン配糖体化合物です。それは主にダイオウの根茎に含まれています。 この化合物は、糖尿病、抗炎症作用、神経保護作用などの潜在的な健康上の利点があるため、注目を集めています .
科学的研究の応用
Ponticin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other stilbenoid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating diabetes, Alzheimer’s disease, and other conditions.
Industry: Used in the development of nutraceuticals and functional foods
作用機序
ポンチシンは、さまざまな分子標的と経路を通じて効果を発揮します。それは、アルツハイマー病に関連するベータアミロイドと相互作用することが示されています。さらに、それはフィトエストロゲンとして作用し、エストロゲン活性を示します。 この化合物は、グルコース代謝と脂質プロファイルを影響するため、糖尿病の病態に有益です .
類似の化合物との比較
類似の化合物
レスベラトロール: 抗酸化作用と抗炎症作用を持つ別のスチルベン。
ピセイド: レスベラトロールの配糖体誘導体で、同様の健康上の利点があります。
ラポンチゲニン: ポンチシンのアグリコン型で、多くの薬理学的特性を共有しています.
独自性
ポンチシンは、その特定の配糖体構造によって独特であり、その溶解性とバイオアベイラビリティに影響を与えます。 これは、アグリコン型や他のスチルベンと比較して、特定の生物学的状況で特に効果的です .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Rhapontin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It exhibits antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory actions
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory properties are particularly noteworthy, as it can modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation and reduction of inflammatory cytokine levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can regulate gene transcription and modulate the adaptive response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been extensively studied, it is known that this compound might improve the lipid profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
準備方法
合成経路と反応条件
ポンチシンは、さまざまな方法で合成できます。一般的なアプローチの1つは、ダイオウの乾燥根または根茎からの抽出です。このプロセスには、アルコール抽出後、乾燥による抽出物の取得が含まれます。 抽出物はその後、メタノール、水、n-ブタノール、クロロホルムなどの溶媒処理を連続して行い、化合物を分離精製します .
工業生産方法
工業生産には、高速逆流クロマトグラフィーがよく用いられます。この方法では、抽出物を移動相に溶解し、高速逆流クロマトグラフィー装置に注入します。 流出液を回収して乾燥させ、高純度のポンチシンを得ます .
化学反応の分析
反応の種類
ポンチシンは、次のようなさまざまな化学反応を起こします。
酸化: ポンチシンは酸化されて、さまざまな誘導体を形成することができます。
還元: この化合物は、特定の条件下で還元されて、他のスチルベン配糖体誘導体を生じさせることができます。
置換: ポンチシンは置換反応に関与し、官能基が他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、還元剤としてよく使用されます。
置換: さまざまなハロゲン化剤と触媒を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまなスチルベン配糖体誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .
科学研究の応用
ポンチシンは、科学研究の幅広い分野で応用されています。
化学: 他のスチルベン化合物を合成するための前駆体として使用されます。
生物学: 細胞プロセスや遺伝子発現への影響について研究されています。
医学: 糖尿病、アルツハイマー病などの病気の治療における可能性について調査されています。
類似化合物との比較
Similar Compounds
Resveratrol: Another stilbenoid with antioxidant and anti-inflammatory properties.
Piceid: A glucoside derivative of resveratrol with similar health benefits.
Rhapontigenin: The aglycone form of ponticin, sharing many of its pharmacological properties.
Uniqueness
Ponticin is unique due to its specific glucoside structure, which influences its solubility and bioavailability. This makes it particularly effective in certain biological contexts compared to its aglycone form and other stilbenoids .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCVFOJGXVIA-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018153 | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-58-8 | |
| Record name | Rhaponticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhapontin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHAPONTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhapontin and where is it found?
A1: this compound is a naturally occurring stilbene glycoside primarily found in rhubarb (Rheum species), a plant known for its medicinal properties. [, , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C21H24O9 and a molecular weight of 420.4 g/mol. [, , ]
Q3: What is the structure of this compound?
A3: this compound is a stilbene glycoside consisting of a trans-resveratrol (3,5,4′-trihydroxystilbene) backbone with a glucose moiety attached to the 3-hydroxyl group. [, , , ]
Q4: How is this compound characterized using spectroscopic techniques?
A4: this compound's structure has been elucidated using various spectroscopic methods, including proton NMR, 13C NMR, 1D NOE, 2D NMR (COSY, HMQC, HMBC), and MALDI-Mass spectrometry. These techniques provide detailed information about the compound's structure, connectivity, and purity. [, , ]
Q5: What are the primary biological activities of this compound?
A5: this compound has demonstrated several biological activities, including antioxidant, anti-inflammatory, anti-tumor, anti-hyperlipidemic, and antimicrobial properties. It has also shown potential in inhibiting melanin synthesis, suggesting potential applications in skin-whitening cosmetics. [, , , , , ]
Q6: How does this compound exert its anti-tumor effects?
A6: Research suggests that this compound induces apoptosis, a programmed cell death mechanism, in various cancer cell lines, including human stomach cancer KATO III cells. This effect might be mediated through the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators like cyclin D1 and Cdk4. [, , ]
Q7: How does this compound contribute to the inhibition of melanin synthesis?
A7: this compound, along with its aglycone rhapontigenin, exhibits inhibitory activity against tyrosinase, a key enzyme involved in melanin biosynthesis. [, , ]
Q8: How does the activity of this compound compare to its aglycone Rhapontigenin?
A8: Rhapontigenin, the aglycone form of this compound, generally exhibits stronger biological activity compared to its glycosylated counterpart. This difference in potency highlights the impact of the sugar moiety on the compound's activity. [, , ]
Q9: How is Rhapontigenin produced from this compound?
A9: Rhapontigenin can be produced from this compound through enzymatic biotransformation. This process involves the use of specific enzymes, like Pectinex, to remove the glucose moiety from this compound, yielding the more active aglycone. [, , ]
Q10: What are the potential applications of this compound in treating hyperlipidemia?
A10: Studies in rat models have shown that this compound and Rhapontigenin can significantly reduce serum lipid levels, including cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. This suggests potential therapeutic applications for managing hyperlipidemia and related cardiovascular conditions. [, ]
Q11: How does this compound affect the function of low-density lipoprotein (LDL)?
A11: this compound exhibits potent antioxidant activity and protects LDL from oxidation induced by various stressors, such as 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and hemin. This protective effect on LDL could contribute to its potential cardiovascular benefits. []
Q12: What are the potential applications of this compound in treating bacterial infections?
A12: Rhapontigenin, produced from this compound through biotransformation, shows promising antibacterial activity, particularly against Propionibacterium acnes, a key bacterium implicated in acne vulgaris. This finding suggests potential applications of Rhapontigenin in developing new treatments for acne and other bacterial infections. [, ]
Q13: Has computational chemistry been used to study this compound?
A13: Yes, computational approaches like molecular docking have been employed to investigate the interactions of this compound and its derivatives with various protein targets, such as SARS-CoV-2 proteins (Mpro, RdRp, spike RBD). These studies provide valuable insights into the binding modes and potential mechanisms of action of this compound and its analogs. [, , ]
Q14: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A14: Research has explored the impact of structural modifications on the bioactivity of this compound and its analogs. For instance, the presence of a 4′-OH group in monostilbenes, like this compound, appears to be crucial for their ferroptosis inhibitory activity, likely due to enhanced hydrogen donation potential. []
Q15: How is this compound typically quantified in plant material or formulations?
A15: Various analytical methods have been developed for the quantification of this compound, including high-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array detectors (DAD) and evaporative light scattering detectors (ELSD), as well as thin-layer chromatography (TLC) with scanning densitometry. [, , ]
Q16: Have any studies investigated the stability of this compound under different conditions?
A16: While specific studies focusing solely on this compound stability might be limited, research on similar stilbene glycosides suggests that factors like temperature, pH, light exposure, and storage conditions can influence their stability. Further investigation is necessary to determine the optimal storage and formulation strategies for maximizing this compound's stability and shelf life. [, , ]
Q17: Are there any known concerns regarding the toxicity or safety of this compound?
A17: While this compound generally exhibits a good safety profile, further research is needed to fully understand its potential toxicity, particularly following long-term exposure. It is crucial to establish safe and effective dosages for any potential therapeutic applications. [, ]
Q18: What is the historical context of this compound research?
A18: The investigation of this compound and related stilbenes dates back several decades, with initial studies focusing on their isolation, structural elucidation, and chemical synthesis. Over time, research has expanded to explore their diverse biological activities and therapeutic potential, highlighting their significance in the fields of medicine, cosmetics, and drug discovery. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















